4-(2,6-Difluorophenyl)butanenitrile
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Overview
Description
4-(2,6-Difluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H9F2N . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F2N/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Bioconversion and Biosynthesis
Research has explored the biosynthesis of valuable chemicals through engineered pathways in microorganisms, a domain where derivatives of difluorophenyl compounds could potentially play a role. For instance, Valdehuesa et al. (2014) described the direct bioconversion of d-xylose to 1,2,4-butanetriol in an engineered Escherichia coli, showcasing the potential of microbial systems to produce industrially relevant chemicals from simple sugars (Valdehuesa et al., 2014). Similarly, Cao et al. (2015) constructed an engineered E. coli strain capable of producing 1,2,4-butanetriol from xylose, further illustrating the feasibility of utilizing renewable biomass for chemical production (Cao et al., 2015).
Material Science and Chemical Synthesis
In material science, the synthesis and characterization of new polymers and frameworks have been a significant area of research. For example, Faghihi et al. (2011) synthesized and characterized new poly(ether–ester–imide)s, demonstrating the development of soluble and thermally stable polymers for various applications (Faghihi et al., 2011). This kind of research highlights the potential for creating advanced materials with specific properties, where difluorophenyl derivatives could contribute to novel polymer structures.
Environmental and Industrial Applications
The tunable properties of metal-organic frameworks (MOFs) for gas/vapor separation have been explored, with Xue et al. (2015) developing rare-earth fcu-MOFs with restricted window apertures for selective adsorption kinetics, demonstrating the utility of such materials in industrial applications (Xue et al., 2015). Although not directly related to "4-(2,6-Difluorophenyl)butanenitrile," the principles of chemical modification and functionalization in these studies are relevant to exploring its applications.
Safety and Hazards
The safety information for 4-(2,6-Difluorophenyl)butanenitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
Future Directions
Properties
IUPAC Name |
4-(2,6-difluorophenyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOXFFRLYVGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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